molecular formula C20H21N3O4 B2443303 methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate CAS No. 922992-24-3

methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate

Cat. No.: B2443303
CAS No.: 922992-24-3
M. Wt: 367.405
InChI Key: QJKBBJUNAHFIGE-UHFFFAOYSA-N
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Description

Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a ureido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate typically involves a multi-step process

    Preparation of Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Ureido Group: The ureido group can be introduced by reacting the indole derivative with an isocyanate. This reaction typically requires mild conditions and can be carried out at room temperature.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ureido group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted ureido derivatives.

Scientific Research Applications

Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological processes involving indole derivatives.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The ureido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The benzoate ester can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(1-(2-hydroxyethyl)-1H-indol-3-yl)ureido)benzoate
  • Methyl 2-(3-(1-(2-ethoxyethyl)-1H-indol-3-yl)ureido)benzoate
  • Methyl 2-(3-(1-(2-methylpropyl)-1H-indol-3-yl)ureido)benzoate

Uniqueness

Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 2-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-12-11-23-13-17(14-7-4-6-10-18(14)23)22-20(25)21-16-9-5-3-8-15(16)19(24)27-2/h3-10,13H,11-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBBJUNAHFIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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